molecular formula C6H7D5O B1165031 Hexanal-5,5,6,6,6-d5

Hexanal-5,5,6,6,6-d5

Cat. No.: B1165031
M. Wt: 105.19
Attention: For research use only. Not for human or veterinary use.
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Description

Hexanal (C₆H₁₂O), also known as hexanaldehyde, is a six-carbon aliphatic aldehyde with a molecular weight of 100.16 g/mol, a melting point of 20°C, and a boiling point of 130–131°C . It is a volatile organic compound (VOC) produced via the lipoxygenase pathway in plants during tissue disruption, often associated with lipid peroxidation . Hexanal is widely recognized for its role in food systems, where it contributes to rancid off-flavors at concentrations above 5 ppm and acts as a biomarker for oxidative rancidity in meats, baked goods, and edible oils . It also exhibits antimicrobial properties, inhibiting pathogens like Listeria monocytogenes and Escherichia coli , and prolongs fruit shelf life by suppressing phospholipase D (PLD) activity, thereby delaying cell membrane degradation .

Properties

Molecular Formula

C6H7D5O

Molecular Weight

105.19

Purity

90% min.

Synonyms

Hexanal-5,5,6,6,6-d5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Physical Properties

Table 1 summarizes key properties of hexanal and structurally analogous aldehydes:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Sources/Applications References
Hexanal C₆H₁₂O 100.16 130–131 Lipid oxidation, antimicrobial agent
Pentanal C₅H₁₀O 86.13 102–103 Stretch-induced membrane damage in rats
Heptanal C₇H₁₄O 114.19 152–153 Lipid degradation, less abundant in HMH*
Octanal C₈H₁₆O 128.21 171–173 Cancer biomarker, inversely correlated with hexanal
Nonanal C₉H₁₈O 142.24 185–187 Pleasant odor in particleboards
(E)-2-Hexenal C₆H₁₀O 98.14 156–158 Green flavor in peaches, antimicrobial effects

*HMH: Herring Milt Hydrolysate

Hexanal’s intermediate chain length and volatility balance its persistence in biological systems. For instance, pentanal (C5) exhibits higher volatility, leading to faster accumulation in rat exhalation under oxidative stress , whereas nonanal (C9) is less volatile and contributes to pleasant aromas in wood-based products .

Detection and Analytical Behavior

Hexanal’s detectability in mixtures is influenced by coexisting compounds. In binary mixtures with 1-pentanol, hexanal detection is masked at low concentrations (<10 ppm) but becomes predominant at 50 ppm due to competitive adsorption on ZnO sensors . In contrast, pentanal and heptanal show distinct behaviors in electrodialysis systems: hexanal’s higher abundance in herring milt hydrolysate explains its unique interaction with cation-exchange membranes, unlike pentanal and heptanal .

Sensory Profiles and Thresholds

Table 2 compares sensory attributes and detection thresholds:

Compound Sensory Description Orthonasal Threshold (ppm) Key Contexts References
Hexanal Green, grassy, rancid 4.5–50 Rancid foods, fresh-cut fruit
Pentanal Pungent, fruity 12–24 Rat exhalation, lipid oxidation
Nonanal Citrus, floral 0.1–1.2 Particleboards, perfumery
(E)-2-Hexenal Green, leafy 0.3–1.5 Peach, jujube fruit aroma

Hexanal’s higher threshold compared to nonanal explains its role as a rancidity marker rather than a flavor enhancer. In green tea, hexanal contributes to aroma at sub-threshold levels via synergistic effects with other VOCs .

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